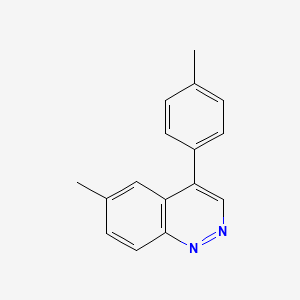
6-Methyl-4-(4-methylphenyl)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(4-methylphenyl)cinnoline is a chemical compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The cinnoline nucleus is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. This compound is characterized by the presence of a methyl group at the 6th position and a 4-methylphenyl group at the 4th position of the cinnoline ring. Cinnoline derivatives are known for their diverse pharmacological activities and are extensively studied in medicinal chemistry .
Métodos De Preparación
The synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzaldehyde with hydrazine hydrate followed by cyclization with acetic anhydride can yield the desired cinnoline derivative. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
6-Methyl-4-(4-methylphenyl)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the cinnoline ring, depending on the reagents and conditions used. .
Aplicaciones Científicas De Investigación
6-Methyl-4-(4-methylphenyl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Cinnoline derivatives, including this compound, are investigated for their potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-(4-methylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
6-Methyl-4-(4-methylphenyl)cinnoline can be compared with other similar compounds, such as:
Quinoline: A heterocyclic aromatic organic compound with a structure similar to cinnoline but with a nitrogen atom at a different position.
Isoquinoline: Another isomeric compound with a nitrogen atom in a different position compared to cinnoline.
Phthalazine: An isomeric compound with a similar bicyclic structure but with nitrogen atoms at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
90141-93-8 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
6-methyl-4-(4-methylphenyl)cinnoline |
InChI |
InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)15-10-17-18-16-8-5-12(2)9-14(15)16/h3-10H,1-2H3 |
Clave InChI |
PVCAICTVAQVZBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


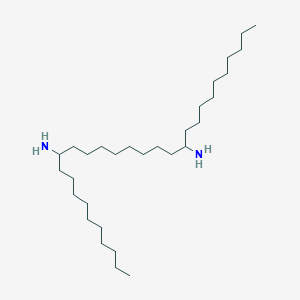


![5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14381224.png)
![1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381227.png)

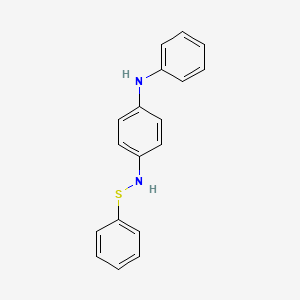
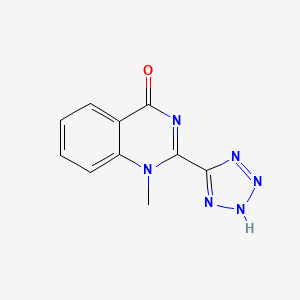
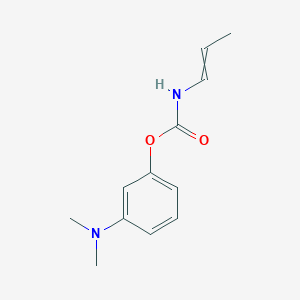




![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
